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Technical Support Center: Yeast Two-Hybrid Screening with Thp2 Bait

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Welcome to the technical support center for yeast two-hybrid (Y2H) screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate false positives when using Thp2 as bait.

Frequently Asked Questions (FAQs) Q1: What are the most common reasons for getting false positives in a Y2H screen?

A1: False positives in a Y2H screen can arise from several factors. Overexpression of bait and prey proteins can lead to non-specific interactions.[1][2] Some proteins, often termed "sticky preys," tend to interact non-specifically with many other proteins. Additionally, your bait protein might be capable of activating the reporter gene on its own, a phenomenon known as "auto-activation."[3] It is also possible for some prey proteins to indirectly affect reporter gene expression, leading to a positive signal without a direct interaction with the bait.[4][5][6]

Q2: I'm using Thp2 as my bait protein. Are there any specific challenges I should be aware of?

A2: Thp2 is a component of the THO complex, which is involved in transcription elongation and mRNA export.[7][8] Since Thp2 is part of a larger protein complex, it is plausible that some of your positive hits are legitimate interactors that are part of this complex. However, because the THO complex is involved in transcription, there is a potential for the Thp2 bait to indirectly affect



reporter gene expression, leading to false positives. It is crucial to perform rigorous control experiments to distinguish between true interactions and artifacts of the system.

Q3: My Thp2 bait auto-activates the reporter genes. What can I do?

A3: Bait auto-activation is a common problem where the bait fusion protein itself activates transcription of the reporter genes in the absence of an interacting prey.[3] To address this, you can try the following:

- Increase the stringency of the selection medium: This can be achieved by adding 3-Amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 reporter gene product. You will need to titrate different concentrations of 3-AT to find a level that suppresses the background activation without inhibiting the growth of true positives.[3]
- Use a different reporter gene system: Some Y2H systems offer multiple reporter genes with varying sensitivities.[3][9][10] Switching to a less sensitive reporter can sometimes overcome auto-activation issues.
- Create deletion mutants of your bait: If you can identify and remove the transcription
 activation domain of Thp2 without disrupting its interaction domains, you may be able to
 eliminate auto-activation.

Q4: How can I differentiate between a true interactor and a "sticky" prey protein?

A4: "Sticky" prey proteins appear as interactors for many different, unrelated baits. To identify these, you should perform a counter-screen. This involves testing your putative positive prey proteins against an irrelevant, non-interacting bait protein (e.g., Lamin or a mock bait). A true interacting partner for Thp2 should not show an interaction with the irrelevant bait.

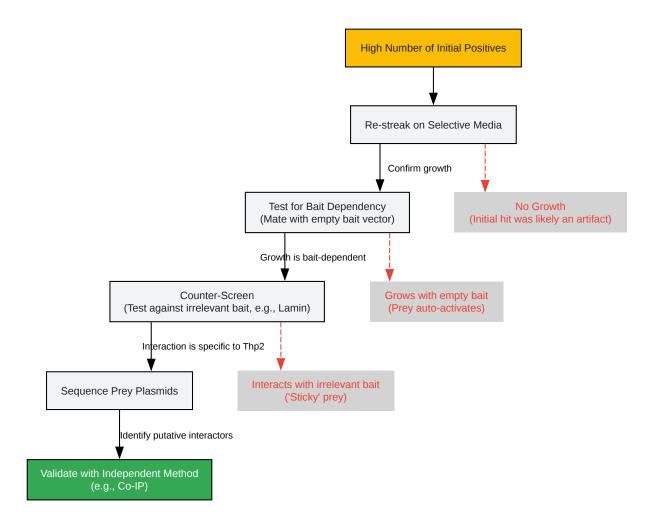
Troubleshooting Guides

Problem 1: High number of positives after initial library screening.



This could be indicative of a high rate of false positives. The following workflow will help you systematically eliminate them.

Workflow for Eliminating False Positives



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Caption: Workflow for identifying and eliminating false positives in a Y2H screen.



Problem 2: A putative interactor seems promising but fails in downstream validation assays.

This discrepancy can occur for several reasons. The Y2H system detects interactions in the nucleus of yeast, which may not be the native environment for your proteins of interest.[11] Overexpression in the Y2H system can also stabilize weak or transient interactions that are not readily detectable by other methods.[2][9]

Data Presentation: Summarizing Y2H and Validation Results

To systematically troubleshoot such issues, it is helpful to organize your data in a structured table.

| Prey Protein | Y2H Reporter 1 (HIS3) Growth | Y2H Reporter 2 (LacZ) Activity | Co- Immunopre cipitation with Thp2 | Functional Assay Result | Conclusion |
|---------------------|---------------------------------------|---|---|-------------------------------|-----------------------------------|
| Protein A | +++ | +++ | Positive | Active | Validated Interactor |
| Protein B | ++ | + | Negative | Inactive | Likely Y2H Artifact |
| Protein C | +++ | ++ | Negative | Not Tested | Requires Further Validation |
| Negative Control | - | - | Negative | Inactive | Control |

Experimental Protocols

Protocol 1: Bait Auto-Activation Test

This protocol is essential to perform before starting a library screen to ensure your Thp2 bait does not activate the reporter genes on its own.



- Transform Yeast: Co-transform your yeast strain with the Thp2-bait plasmid and an empty prey vector.
- Plate on Control Media: Plate the transformed yeast on synthetic defined (SD) medium lacking the appropriate amino acids to select for both plasmids (e.g., SD/-Trp/-Leu).
- Plate on Selective Media: Replica-plate the colonies from the control plate onto selective media (e.g., SD/-Trp/-Leu/-His and SD/-Trp/-Leu/-His + X-gal).
- Incubate: Incubate the plates at 30°C for 3-5 days.
- Analyze Results:
 - No growth/white colonies on selective media: Your bait does not auto-activate. You can proceed with the screen.
 - Growth/blue colonies on selective media: Your bait auto-activates. You will need to troubleshoot this before proceeding (see FAQ 3).

Protocol 2: Counter-Screening for Specificity

This protocol is used to eliminate "sticky" prey proteins that non-specifically interact with multiple baits.

- Isolate Prey Plasmids: Isolate the prey plasmids from your initial positive hits.
- Transform Yeast: Co-transform yeast with each isolated prey plasmid and a plasmid expressing an irrelevant, non-interacting bait protein (e.g., pGBKT7-Lamin).
- Plate and Incubate: Plate the transformations on appropriate selective media and incubate at 30°C for 3-5 days.
- Analyze Results:
 - No growth/white colonies: The interaction is specific to your Thp2 bait. This is a putative true positive.



 Growth/blue colonies: The prey protein interacts with the irrelevant bait and is likely a "sticky" false positive.

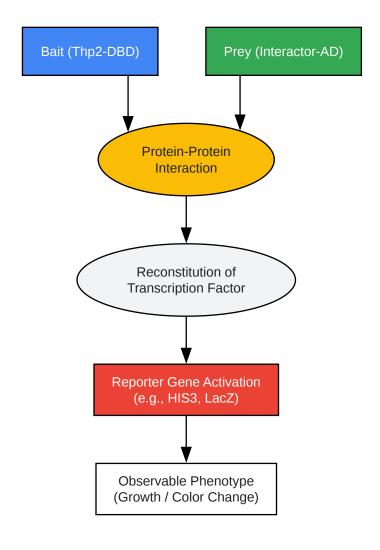
Protocol 3: Co-Immunoprecipitation (Co-IP) for Validation

Co-IP is a common method to validate protein-protein interactions in a more physiologically relevant context.

- Cell Lysis: Co-express epitope-tagged Thp2 and the putative interacting prey protein in a suitable cell line (e.g., mammalian cells or yeast). Lyse the cells in a non-denaturing lysis buffer.
- Immunoprecipitation: Add an antibody specific to the epitope tag on Thp2 to the cell lysate and incubate to form an antibody-antigen complex.
- Capture Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
- Wash: Wash the beads several times to remove non-specifically bound proteins.
- Elute and Analyze: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the prey protein. The presence of the prey protein in the eluate indicates an interaction with Thp2.

Logical Relationship of Y2H Components





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Caption: Logical diagram of the yeast two-hybrid system.

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